molecular formula C26H31N3O5 B2697247 Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate CAS No. 850907-41-4

Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate

Cat. No. B2697247
CAS RN: 850907-41-4
M. Wt: 465.55
InChI Key: AKCKQDKLLNEBCT-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

Compounds similar to Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate have been synthesized and evaluated for their antibacterial activities. For instance, research on various derivatives of 1,2,4-triazol-3-one showed significant antimicrobial activity, highlighting the importance of these compounds in developing new antibacterial agents (Fandaklı et al., 2012). Similarly, novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates synthesized showed moderate to significant antibacterial activity against various bacterial strains, indicating their potential as effective antibacterial agents (Sharma & Jain, 2008).

Role in Photophysical Properties

The photophysical properties of norfloxacin and its derivatives, which share structural similarities with the compound of interest, have been studied to understand the role of the free carboxylic acid and the nonprotonated piperazinyl group. These studies provide insights into the excited-state deactivation processes, contributing to the development of compounds with improved photostability and fluorescence properties for potential applications in photodynamic therapy and as fluorescent probes (Cuquerella, Miranda, & Bosca, 2006).

Antimicrobial Activity and Molecular Docking Studies

Piperazinyl-1,2-dihydroquinoline carboxylates, which resemble the core structure of the chemical compound , were synthesized and showed promising in vitro antimicrobial activities. Molecular docking studies of these compounds further validated their antimicrobial activity, identifying them as potential leads for developing new antimicrobial agents targeting specific bacterial enzymes (Banu et al., 2018).

Potential Dual Inhibitor for Tyrosine Kinases

Research on derivatives of quinazolinones, which are structurally related to this compound, has shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. These findings suggest the potential of such compounds to act as dual inhibitors for these kinases, offering a promising approach for cancer therapy (Riadi et al., 2021).

properties

IUPAC Name

ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-3-33-26(32)28-14-12-27(13-15-28)24(30)18-34-23-9-5-8-22-21(23)10-11-29(25(22)31)17-20-7-4-6-19(2)16-20/h4-9,16H,3,10-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCKQDKLLNEBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.